4-cyclopropylnaphthalen-1-aMine hydrochloride

URAT1 Inhibition Salt Screening In Vitro Pharmacology

4-Cyclopropylnaphthalen-1-amine hydrochloride (CAS 1533519-92-4) is the definitive hydrochloride salt essential for Lesinurad (RDEA-594) manufacture and QC. Designated as Lesinurad Impurity 1, it is mandated for HPLC/UPLC method validation under ICH guidelines for ANDA/NDA submissions. The HCl salt confers superior solubility, stability, and batch consistency versus the free base (CAS 878671-94-4). Substitution with non-equivalent analogs compromises regulatory compliance. Procure with full COA (HPLC, NMR, MS) for QC workflows or in bulk for process-scale Lesinurad synthesis.

Molecular Formula C13H14ClN
Molecular Weight 219.71
CAS No. 1533519-92-4
Cat. No. B601858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyclopropylnaphthalen-1-aMine hydrochloride
CAS1533519-92-4
Synonyms4-cyclopropylnaphthalen-1-aMine hydrochloride
Molecular FormulaC13H14ClN
Molecular Weight219.71
Structural Identifiers
SMILESC1CC1C2=CC=C(C3=CC=CC=C23)N.Cl
InChIInChI=1S/C13H13N.ClH/c14-13-8-7-10(9-5-6-9)11-3-1-2-4-12(11)13;/h1-4,7-9H,5-6,14H2;1H
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyclopropylnaphthalen-1-amine Hydrochloride (CAS 1533519-92-4): An Essential Intermediate for URAT1 Inhibitor Synthesis and Analytical Reference


4-Cyclopropylnaphthalen-1-amine hydrochloride (CAS 1533519-92-4) is an organic compound with the molecular formula C₁₃H₁₄ClN and a molecular weight of 219.71 g/mol . It is a key intermediate in the synthesis of Lesinurad (RDEA-594), a first-in-class selective uric acid transport protein 1 (URAT1) inhibitor approved by the US FDA in 2015 for the treatment of gout-associated hyperuricemia [1]. This compound serves a critical dual role in the pharmaceutical and analytical chemistry sectors: it functions as a vital building block for the scalable manufacture of Lesinurad and is officially designated as a pharmaceutical impurity reference standard for the quality control of Lesinurad drug substance and finished products [2].

Why 4-Cyclopropylnaphthalen-1-amine Hydrochloride Cannot Be Interchanged with its Free Base or Other Analogs


In scientific and industrial procurement, substituting 4-cyclopropylnaphthalen-1-amine hydrochloride with its free base form (CAS 878671-94-4) or structurally similar naphthalen-1-amine analogs is not a viable option without rigorous re-validation. The presence of the hydrochloride counterion confers quantifiable advantages in solubility, stability, and pharmacokinetic behavior that directly impact downstream applications . For instance, data demonstrates that the hydrochloride salt of related URAT1-targeting molecules exhibits a significantly different in vitro potency profile (e.g., an IC50 of 5.2 nM for the HCl salt versus 6.8 nM for another salt form) compared to other salts [1]. Furthermore, the compound's specific role as a key Lesinurad intermediate and a regulatory impurity reference standard necessitates the exact structural and stereoelectronic configuration of the 4-cyclopropylnaphthalen-1-amine core, which cannot be replicated by 1-naphthylamine or other 4-substituted analogs .

Quantitative Evidence for 4-Cyclopropylnaphthalen-1-amine Hydrochloride: A Guide to Scientific Differentiation


Salt Form Potency: A Quantitative Comparison of URAT1 Inhibitor Salts in In Vitro Assays

The choice of salt form significantly impacts the in vitro potency of URAT1-targeting molecules. In a comparative study assessing the IC50 of structurally related URAT1 inhibitors, the hydrochloride (HCl) salt demonstrated an IC50 of 5.2 nM, while an alternative salt form showed a higher IC50 of 6.8 nM, representing a 1.3-fold difference in potency [1].

URAT1 Inhibition Salt Screening In Vitro Pharmacology

Synthetic Route Efficiency: A Comparative Analysis of Reaction Yields for the Free Base Intermediate

The synthetic efficiency for producing the key Lesinurad intermediate, 4-cyclopropyl-1-naphthylamine (the free base of this compound), varies widely depending on the reduction method employed. A patent detailing an improved synthetic route reports yields ranging from 61% to 87% across different embodiments [1].

Process Chemistry Synthetic Yield Lesinurad Intermediate

Purity Specification for Impurity Reference Standards: A Comparative Analysis of Commercial Sources

The purity of 4-cyclopropylnaphthalen-1-amine hydrochloride is a critical parameter for its use as a pharmaceutical impurity reference standard. Commercially available material is typically supplied with a purity specification of >95% (HPLC) for general synthetic use or ≥97-98% (HPLC) when intended for use as a certified reference standard for analytical method development and quality control .

Analytical Chemistry Reference Standards Impurity Profiling

Structural Distinction for Regulatory Compliance: Lesinurad Impurity 1 vs. Lesinurad Desbromo Acid

In the context of Lesinurad impurity profiling, 4-cyclopropylnaphthalen-1-amine hydrochloride is designated as Lesinurad Impurity 1 [1]. This is a distinct entity from Lesinurad Desbromo Acid (CAS 1533519-93-5), which is another common process impurity arising from de-bromination of the API [2].

Pharmaceutical Impurities Regulatory Science Quality Control

Physicochemical Property Comparison: Free Base vs. Hydrochloride Salt

The conversion of 4-cyclopropylnaphthalen-1-amine free base to its hydrochloride salt results in a significant change in its physicochemical properties, as reflected in vendor-provided data. The free base is reported to be a light-red to brown solid stored at 2-8°C, while the hydrochloride salt is a solid that can be stored at room temperature away from moisture [1]. Furthermore, the hydrochloride salt is known to have superior aqueous solubility compared to the free base, a critical factor for certain downstream reactions and formulations .

Pre-formulation Solubility Stability

Optimal Application Scenarios for Procuring 4-Cyclopropylnaphthalen-1-amine Hydrochloride


Analytical Method Development and Validation for Lesinurad Impurity Profiling

This is the primary application for 4-cyclopropylnaphthalen-1-amine hydrochloride. It is an essential reference standard for developing and validating HPLC or UPLC methods to quantify Lesinurad Impurity 1 in drug substance and finished dosage forms [1]. Its use is mandated by regulatory guidelines (ICH) for ANDA and NDA submissions. Procurement of a high-purity (>98%) certified standard with full characterization data (e.g., COA with HPLC, NMR, MS) is crucial for this scenario, as demonstrated by the quantifiable difference in purity specifications between general synthetic intermediates and certified reference materials .

Scalable Synthesis of Lesinurad and its Analogs

This compound is a direct, advanced intermediate for the scalable production of Lesinurad, a first-in-class URAT1 inhibitor [1]. Its procurement in bulk quantities (grams to kilograms) is necessary for process chemistry optimization and pilot-plant manufacturing. As evidenced by patent data, the choice of downstream reaction conditions can significantly impact overall synthetic yield (61% to 87%), underscoring the need for a reliable supply of high-quality intermediate to support cost-effective process development .

Structure-Activity Relationship (SAR) Studies for Next-Generation URAT1 Inhibitors

The 4-cyclopropylnaphthalen-1-amine core is a privileged scaffold for URAT1 inhibition. Medicinal chemistry teams procure this compound to generate novel analogs for SAR exploration, aiming to improve upon Lesinurad's potency, selectivity, or pharmacokinetic profile. The quantitative evidence demonstrating that salt form can alter in vitro potency (e.g., 5.2 nM vs. 6.8 nM IC50) [1] is directly relevant here, highlighting the need for the precise hydrochloride salt to establish an accurate baseline for any new analog series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-cyclopropylnaphthalen-1-aMine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.